N-[4-(cyanomethyl)phenyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-3-2-4-14(11-12)16(19)18-15-7-5-13(6-8-15)9-10-17/h2-8,11H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQFQJPSHTVDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351704 | |
| Record name | N-[4-(cyanomethyl)phenyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663937-55-1 | |
| Record name | N-[4-(cyanomethyl)phenyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)phenyl]-3-methylbenzamide typically involves the reaction of 4-(cyanomethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: N-[4-(cyanomethyl)phenyl]-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-[4-(cyanomethyl)phenyl]-3-methylbenzamide serves as an important building block in organic synthesis. Its functional groups can be manipulated to create more complex molecules, which are essential in drug discovery and materials science. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile for synthesizing derivatives with specific properties.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes such as cyanoacetylation of amines. This method starts with the reaction of substituted anilines with alkyl cyanoacetates under controlled conditions to yield cyanoacetamide derivatives. The optimization of reaction parameters like temperature and solvent choice is crucial for maximizing yield and purity in both laboratory and industrial settings.
Biological Research
Biochemical Probes
In biological research, this compound has been investigated as a biochemical probe. Its ability to interact with specific molecular targets allows researchers to study cellular mechanisms and pathways. For instance, the nitro group can be reduced to form reactive intermediates that may disrupt cellular processes, providing insights into the compound’s biological effects.
Therapeutic Potential
Research has explored the compound's potential therapeutic properties, particularly its anticancer and antimicrobial activities. Preliminary studies suggest that derivatives of this compound may exhibit selective inhibition against certain cancer cell lines and possess antibacterial properties .
Medicinal Chemistry
Anticancer Activity
The compound's structural features make it a candidate for developing new anticancer agents. Studies have shown that modifications to the benzamide core can enhance its efficacy against various cancer types by targeting specific enzymes involved in tumor growth and metastasis .
Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial growth pathways, making it a potential lead compound for antibiotic development .
Industrial Applications
Materials Science
In industry, this compound is utilized in the development of advanced materials and polymers. Its unique chemical properties allow it to be incorporated into materials that require specific thermal or mechanical characteristics.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The amide group can form hydrogen bonds with various biomolecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Cyanomethyl vs. Imidazolidinone: The 2,4-dioxoimidazolidin-5-yl group in introduces hydrogen-bonding capacity, increasing melting points (e.g., 220–221°C) compared to simpler substituents.
- Electron-Withdrawing Groups: The cyanomethyl group in the target compound likely enhances polarity compared to methylsulfinyl or chloro substituents, affecting solubility and chromatographic behavior .
Physicochemical Properties
The table below compares melting points, yields, and spectral
Key Observations :
- Melting Points: Imidazolidinone derivatives exhibit higher melting points (e.g., 220–221°C) due to hydrogen bonding, while chloro/amino substituents may lower thermal stability .
- Spectral Data: The cyanomethyl group in the target compound would show distinct IR absorption (~2250 cm⁻¹ for C≡N) and NMR signals for the -CH2CN moiety (~δ 4.2–4.5) .
Biological Activity
N-[4-(cyanomethyl)phenyl]-3-methylbenzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyanomethyl group and a methyl-substituted benzamide structure. Its unique configuration enhances its reactivity and biological activity compared to related compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group acts as an electrophile, which can react with nucleophiles in biological systems, while the amide group can form hydrogen bonds with various biomolecules. These interactions can modulate biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. For instance, it has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in hematological malignancies and solid tumors, making it a candidate for further development as an anticancer drug .
Case Study: Cytotoxicity Assays
In a study comparing the cytotoxic effects of this compound against various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma), the compound demonstrated significant inhibitory activity at concentrations ranging from 0.1 to 100 µM. The results indicated that the compound could inhibit tumor growth effectively, warranting further investigation into its mechanism of action and potential clinical applications .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| K-562 | 10 | High |
| MCF-7 | 20 | Moderate |
| HeLa | 15 | Moderate |
| A549 | 25 | Low |
Comparative Analysis
When compared to similar compounds, this compound's unique structural features contribute to its enhanced reactivity and biological activity. For example, compounds lacking the cyano or methyl groups showed reduced efficacy in preliminary tests, highlighting the importance of these functional groups in mediating biological effects.
Q & A
Q. What are the key synthetic pathways for N-[4-(cyanomethyl)phenyl]-3-methylbenzamide, and how do reaction conditions influence yield?
The compound is synthesized via amide bond formation between 4-(cyanomethyl)aniline and 3-methylbenzoyl chloride. A base like triethylamine is critical to neutralize HCl byproducts. Typical conditions include anhydrous dichloromethane at 0–5°C for 1–2 hours, followed by gradual warming to room temperature. Yields (~65–75%) depend on stoichiometric precision and moisture exclusion . For scale-up, continuous flow reactors improve efficiency by maintaining precise temperature and mixing .
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the amide linkage and substitution patterns, with characteristic peaks for the cyanomethyl group (δ ~3.8–4.2 ppm) and aromatic protons. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amide C=O stretching (~1650–1680 cm⁻¹). X-ray crystallography may resolve bond angles and crystal packing for polymorph studies .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest enzyme inhibition potential, particularly targeting kinases or proteases. The cyanomethyl group enhances binding affinity via hydrogen bonding, while the methylbenzamide moiety contributes to hydrophobic interactions. In vitro assays using fluorescence-based enzymatic inhibition protocols (e.g., IC₅₀ determination) are recommended for preliminary screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. To address this:
- Use orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to confirm target engagement .
- Perform competitive binding studies with known inhibitors to validate specificity.
- Analyze pharmacokinetic parameters (e.g., plasma protein binding) to assess bioavailability differences .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the cyanomethyl group as a stable ester to enhance solubility and delay metabolism.
- In silico modeling : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots .
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- X-ray crystallography : Co-crystallize the compound with its target protein to map binding interactions (e.g., hydrogen bonds with catalytic residues) .
- Molecular dynamics simulations : Simulate ligand-protein binding over 100+ ns to assess conformational stability and free energy changes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish entropic vs. enthalpic contributions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for dose-response studies?
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation to calculate IC₅₀/EC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
- Use bootstrap resampling (1,000+ iterations) to estimate confidence intervals for small datasets .
Q. How should researchers design experiments to assess synergistic effects with other therapeutics?
- Combination index (CI) method : Use the Chou-Talalay approach to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- High-throughput screening : Employ matrix-based dosing in 96-well plates to test multiple ratios of compound pairs.
- Transcriptomic profiling : RNA-seq can identify pathways modulated by combination therapy vs. monotherapy .
Key Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro testing?
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- pH adjustment : Dissolve in mildly basic buffers (pH 7.4–8.0) if the compound is weakly acidic.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersion .
Q. What methods validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability changes upon ligand binding.
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target for pull-down/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
